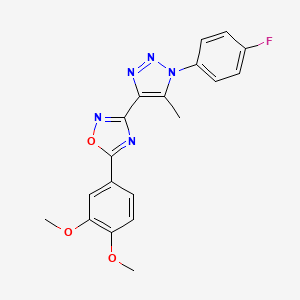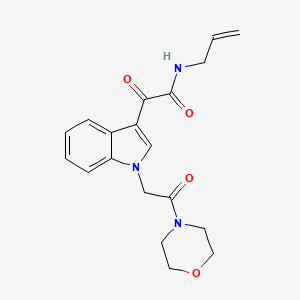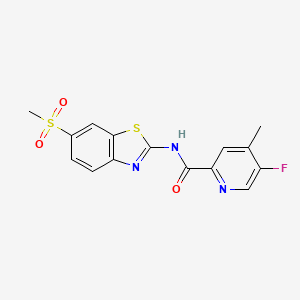
5-cyclopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-cyclopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups including a cyclopropyl group, an isoxazole ring, a carboxamide group, and a 1,2,4-oxadiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,2,4-oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Applications De Recherche Scientifique
Anticancer Applications
Oxadiazoles, including the compound , have shown potential as anticancer agents. Their ability to interfere with various biological pathways makes them suitable candidates for cancer therapy. They can act as kinase inhibitors, disrupting the signaling pathways that promote cancer cell proliferation .
Vasodilatory Effects
These compounds have been studied for their vasodilatory properties, which could be beneficial in treating cardiovascular diseases. By relaxing the vascular smooth muscles, they help in reducing blood pressure and improving blood flow .
Anticonvulsant Properties
The structural framework of oxadiazoles allows them to exhibit anticonvulsant activity. This makes them valuable for the development of new treatments for epilepsy and other seizure disorders .
Antidiabetic Activity
Research has indicated that oxadiazoles can play a role in managing diabetes. They may work by modulating the activity of enzymes involved in glucose metabolism, thereby helping to control blood sugar levels .
High-Energy Materials
Due to their high positive enthalpy of formation and density, oxadiazoles, such as the compound , are being explored for use in high-energy materials. This includes potential applications in propellants and explosives .
Anti-Infective Agents
1,2,4-oxadiazoles have been synthesized as anti-infective agents with activities against bacteria, viruses, and other pathogens. Their mechanism of action often involves disrupting the life cycle of the infectious agent or inhibiting a critical biological process .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a1,2,4-oxadiazole motif have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar biological entities.
Mode of Action
The1,2,4-oxadiazole motif is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Given the anti-infective activities of similar compounds , it’s likely that this compound affects pathways related to bacterial, viral, and leishmanial infections.
Result of Action
Given the anti-infective activities of similar compounds , it’s plausible that this compound could inhibit the growth or function of bacteria, viruses, or Leishmania parasites.
Propriétés
IUPAC Name |
5-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(12-8-13(22-19-12)10-6-7-10)17-9-14-18-15(20-23-14)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKDDNUUEVAKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,5-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2900715.png)
![5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2900717.png)
![2-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]ethan-1-ol, Mixture of diastereomers](/img/structure/B2900718.png)
![Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2900719.png)


![5-ethyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2900728.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2900729.png)
![7-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2900731.png)

![2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B2900733.png)

![1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone](/img/structure/B2900736.png)